

Technical Support Center: Mitigating Cracking in Additive Manufacturing of Tungsten Alloys

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Compound of Interest

Compound Name: Aluminum;tungsten

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cracking issues during the additive manufacturing (AM) of tungsten alloys.

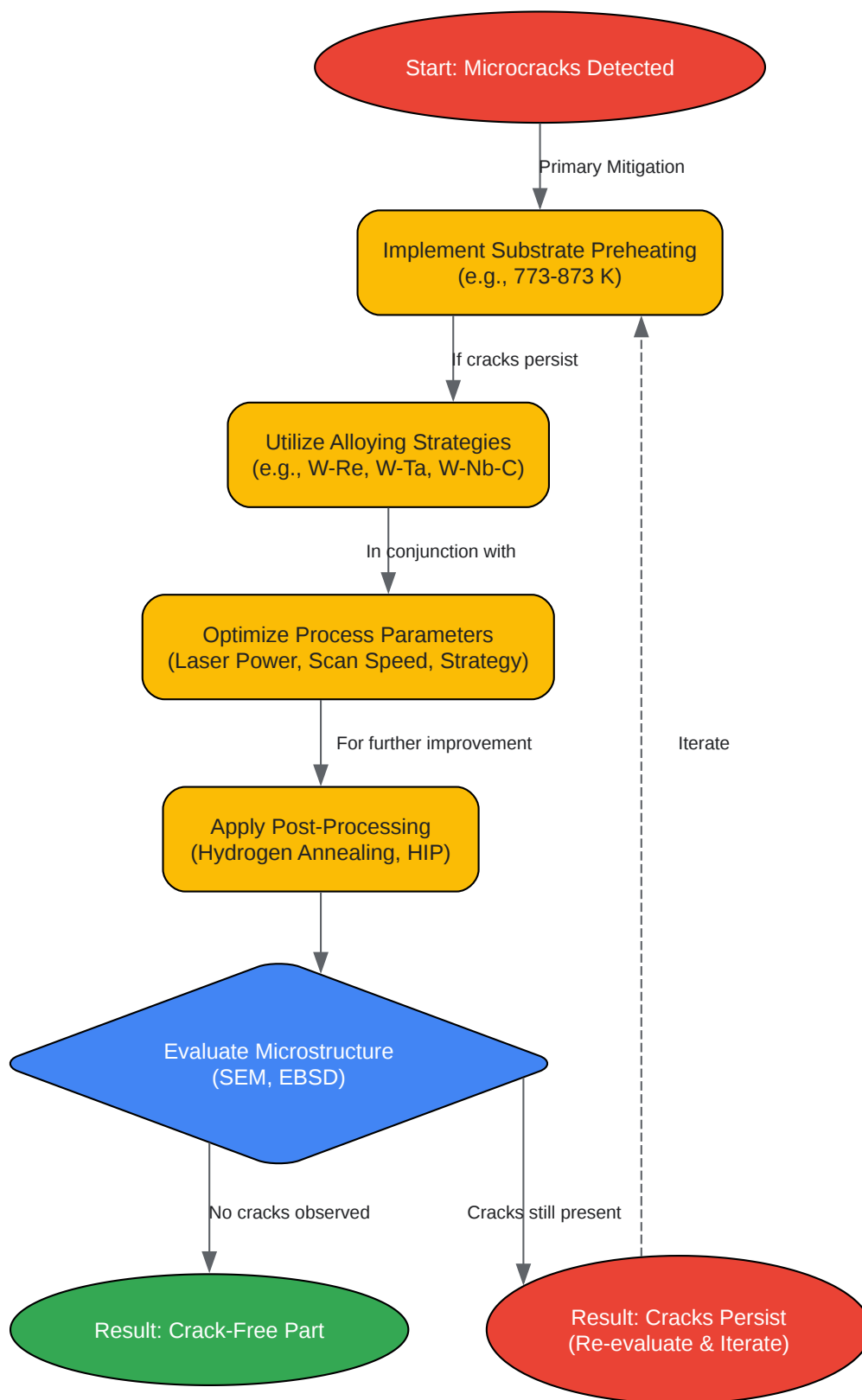
Troubleshooting Guides

This section offers structured guidance to diagnose and resolve common cracking problems encountered during the additive manufacturing of tungsten and its alloys.

Issue 1: Presence of Microcracks in the As-Built Part

Microcracks are a prevalent issue in additively manufactured tungsten due to its high ductile-to-brittle transition temperature (DBTT) and the high residual stresses inherent to the laser powder bed fusion (LPBF) process.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for microcrack mitigation.

Detailed Steps:

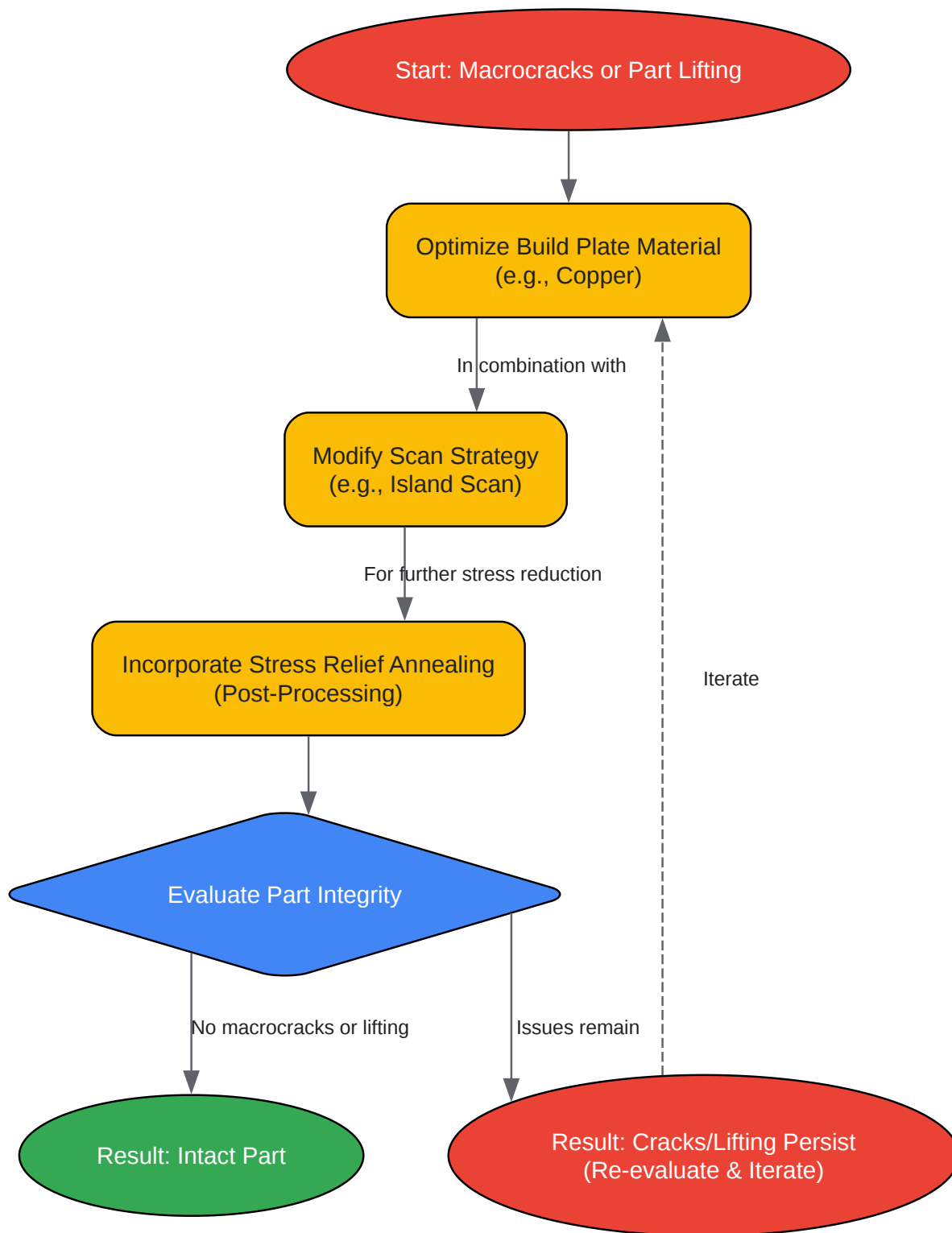
- **Implement Substrate Preheating:** Preheating the build plate is a widely accepted method to reduce residual stresses.[2] Preheating to temperatures between 773–873 K (500–600 °C) has been shown to be effective in eliminating microcracks in the fusion zone and heat-affected zone.[2] However, preheating below 400 °C may not be sufficient.[2] Some studies suggest that preheating up to 1000 °C is necessary to significantly reduce microcracks.[2][6]
- **Utilize Alloying Strategies:** Introducing alloying elements can enhance ductility and reduce cracking susceptibility.
 - **Rhenium (Re):** Known to increase the ductility of tungsten at low temperatures.[1] W-25Re alloys have shown a reduction in microcracking.[1][3]
 - **Tantalum (Ta):** The addition of 6 wt.% Ta has been shown to suppress cracking by creating a submicron intragranular cellular structure.[7]
 - **Niobium (Nb) and Carbon (C):** A novel W-Nb-C alloy has demonstrated near crack-free results by activating eutectic solidification and enhancing grain boundary cohesion.[8]
 - **Zirconium Carbide (ZrC):** Can act as a grain refiner and reduce crack density.[4][9][10]
 - **Nickel-Iron (NiFe):** Can be used as a ductile reinforcement phase.[9]
- **Optimize Process Parameters:** Fine-tuning the laser parameters is crucial for controlling the melt pool dynamics and thermal gradients.
 - **Laser Power and Scan Speed:** Higher energy densities (higher power, lower scan speed) can lead to reduced cracking.[11] However, excessively high energy densities can be detrimental.[4]
 - **Scan Strategy:** Rotating the scan direction between layers can reduce crack propagation.[4] An "island" laser scan strategy has been used to reduce lifting from the build plate, which is associated with stress buildup.[3] Remelting strategies have not been found to be effective in reducing cracks and may even promote thermal fatigue crack growth.[4]
- **Apply Post-Processing Heat Treatments:**

- Hydrogen Annealing: A hydrogen-rich environment at high temperatures (e.g., 2400 °C) can help remove oxygen impurities, which are a known cause of embrittlement, and has been shown to eliminate microcracks in W-25Re alloys.[\[1\]](#)[\[3\]](#)
- Hot Isostatic Pressing (HIP): This process can help to close remaining pores and microcracks.[\[1\]](#)[\[3\]](#)

Issue 2: Macro-Sized Cracks and Part Lifting from the Build Plate

Even when microcracking is suppressed, the buildup of thermal stresses can lead to larger cracks and cause the part to detach from the build plate.[\[1\]](#)[\[3\]](#)

Troubleshooting Workflow:



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Caption: Workflow for addressing macrocracks and part lifting.

Detailed Steps:

- **Optimize Build Plate Material:** The choice of build plate material can influence heat transfer and adhesion. Using a copper build plate has been shown to reduce lifting in W-25Re-1HfC alloys.[\[1\]](#)[\[3\]](#)
- **Modify Scan Strategy:** An "island" scan strategy can help to manage the distribution of thermal stresses across the build area, thereby reducing the likelihood of large-scale cracking and delamination.[\[3\]](#)
- **Incorporate Post-Weld Heat Treatment (PWHT):** PWHT can relieve residual stresses that have built up during the printing process.[\[12\]](#) This involves heating the entire component to a specific temperature to relax these stresses.[\[12\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cracking in the additive manufacturing of tungsten?

A1: The primary cause of cracking is tungsten's high ductile-to-brittle transition temperature (DBTT), which is typically between 200 and 400 °C.[\[13\]](#) The rapid heating and cooling cycles inherent to additive manufacturing processes like Laser Powder Bed Fusion (LPBF) generate significant thermal stresses.[\[4\]](#)[\[14\]](#) When the material cools below its DBTT, it becomes brittle and cannot accommodate these stresses, leading to crack formation.[\[5\]](#)[\[15\]](#) Oxygen impurities at grain boundaries can further exacerbate this issue by promoting intergranular cracking.[\[14\]](#)[\[15\]](#)

Q2: How does preheating the substrate help in mitigating cracking?

A2: Preheating the substrate serves several crucial functions:

- **Reduces Thermal Gradient:** It lowers the temperature difference between the molten pool and the surrounding material, which in turn reduces the magnitude of residual thermal stresses.[\[2\]](#)
- **Maintains Ductility:** By keeping the build temperature above the DBTT of tungsten, the material remains in a more ductile state, allowing it to better accommodate thermal stresses without cracking.[\[8\]](#)

- Slows Cooling Rate: A slower cooling rate provides more time for stress relaxation.[2]

Q3: What are the most effective alloying elements for reducing cracking in tungsten?

A3: Several alloying elements have proven effective:

- Rhenium (Re): Significantly lowers the DBTT of tungsten, thereby enhancing its low-temperature ductility.[1][2]
- Tantalum (Ta): Improves strength and energy dissipation, which helps in crack reduction.[7]
- Niobium (Nb) and Carbon (C): This combination can promote a eutectic solidification pathway, which mitigates cracking during the final stages of solidification.[8]
- Zirconium Carbide (ZrC): Acts as a grain refiner, which increases the resistance to cracking.[10] It can also scavenge oxygen impurities.[4]

Q4: Can post-processing treatments eliminate cracks that have already formed?

A4: While some post-processing treatments can help, they are generally more effective at preventing crack formation or closing small voids.

- Hot Isostatic Pressing (HIP): Can be effective in closing internal pores and microcracks through the application of high temperature and isostatic pressure.[1][3]
- Hydrogen Annealing: This process is primarily aimed at removing oxygen impurities to improve ductility and prevent further cracking, rather than healing existing cracks.[1][3] It has been shown to result in microcrack-free W-25Re parts.[1][3]

Q5: How do process parameters influence cracking?

A5: Process parameters have a direct impact on the thermal history of the material and thus on cracking:

- Laser Power and Scan Speed: These parameters determine the energy density delivered to the powder bed. An optimized energy density is crucial for complete melting and good interlayer bonding without introducing excessive thermal stresses.[11][16][17]

- Scan Strategy: The path the laser takes can influence the buildup and distribution of residual stresses. Rotating the scan vector between layers is a common strategy to mitigate stress concentration.[\[4\]](#)
- Layer Thickness: Thinner layers generally lead to lower residual stresses.[\[16\]](#)[\[18\]](#)

Data Summary Tables

Table 1: Effect of Alloying and Post-Processing on Tungsten Alloy Properties

Alloy Composition	Post-Processing	Relative Density (%)	Ultimate Tensile Strength (MPa)	Microstructure Observations
Pure Tungsten	As-printed	94 - 98	-	Evidence of microcracks and defects[17][19]
W-25Re	Hydrogen Annealing	>97	701	No microcracks observed[1][3]
W-25Re-1HfC	As-printed	>97	-	No microcracks, but macro-sized cracks and lifting from build plate[1][3]
W-6Ta	As-printed	-	Higher strength than pure W	Submicron intragranular cellular structure, beneficial for crack reduction[7]
W-15Ni	As-printed	-	560	-
W-7Ni-3Fe	As-printed	-	1037	-
W-0.5ZrC	As-printed	-	-	Crack density reduced by 88.7% compared to pure W[10]

Table 2: Influence of Process Parameters on Cracking Behavior

Parameter	Effect on Cracking	Recommended Approach
Substrate Preheating	Higher preheating temperatures reduce thermal gradients and residual stresses, thus mitigating cracking.	773–873 K is effective; up to 1273 K shows further reduction. [2] [6]
Laser Power	Higher power can reduce the number of transverse cracks. [11] However, excessive power can increase thermal stress. [16]	Optimize for sufficient melting without excessive energy input.
Scan Speed	Increasing scan speed can increase the number of transverse cracks in some alloys. [11]	Lower scan speeds are generally preferred to reduce cracking.
Scan Strategy	Rotating scan vectors between layers reduces crack propagation. [4] Island scanning can reduce part lifting. [3]	Employ a 67° rotation between layers or an island scan strategy.
Build Atmosphere	High oxygen levels in the build chamber contribute to embrittlement and cracking. [13] [20]	Maintain a high-purity inert gas atmosphere (e.g., Argon) with low oxygen content (<100 ppm). [8] [21]

Experimental Protocols

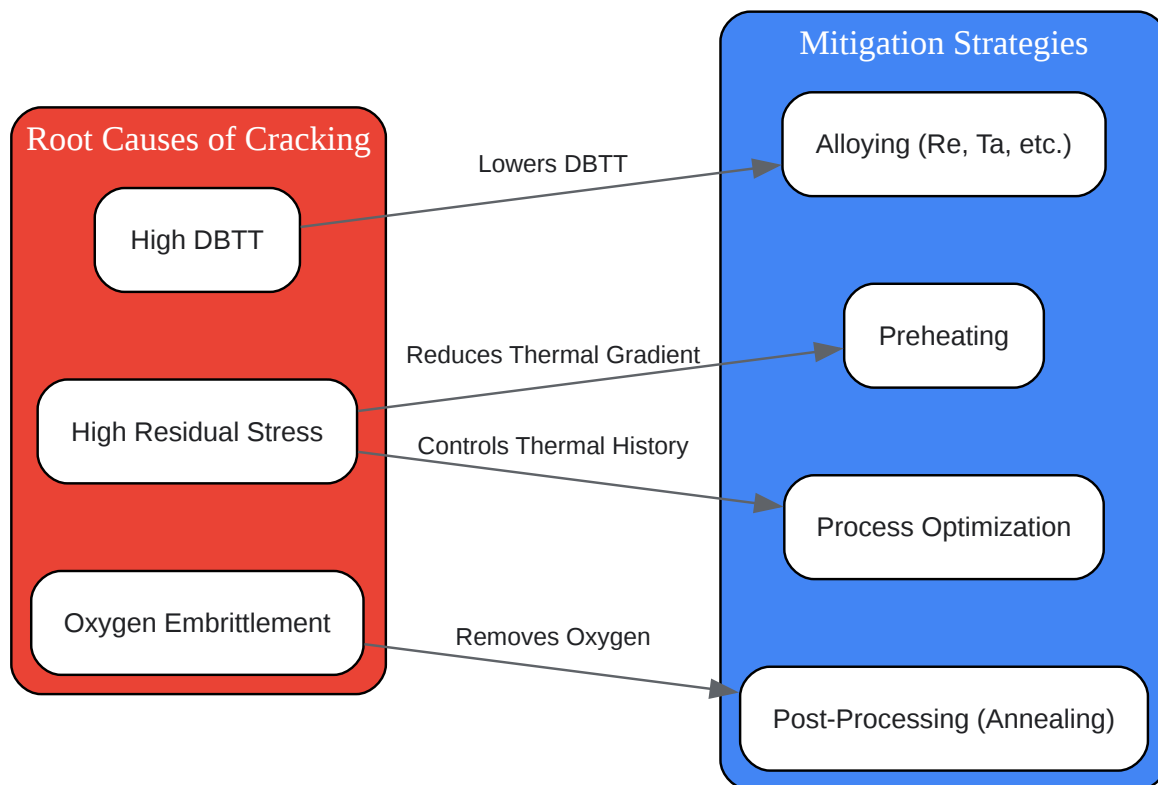
Protocol 1: Hydrogen Annealing for Crack Mitigation in W-25Re

Objective: To eliminate microcracks in additively manufactured W-25Re components by removing oxygen impurities.

Methodology:

- Sample Preparation: Fabricate W-25Re tensile bars using Laser Powder Bed Fusion (LPBF) with optimized process parameters (e.g., 200 W laser power, 50 μm hatch spacing, 1000 mm/s scan speed).[1]
- Furnace Setup: Place the as-printed samples in a high-temperature furnace capable of maintaining a pure hydrogen atmosphere.
- Annealing Cycle:
 - Heat the furnace to 2400 °C in a 100% hydrogen environment at ambient pressure.[1]
 - Hold at the peak temperature for a specified duration (e.g., several hours).
 - Cool the furnace down to room temperature under the hydrogen atmosphere.
- Characterization:
 - Perform density measurements to quantify the reduction in porosity.
 - Conduct Scanning Electron Microscopy (SEM) and Focused Ion Beam (FIB) imaging to verify the absence of microcracks.[1][3]
 - Carry out tensile testing to determine the ultimate tensile strength.[1]

Logical Relationship between Cracking and Mitigation Strategies:



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